2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

C–H borylation masked boronic acid iridium catalysis

Iterative Suzuki couplings often fail due to premature protodeborylation. This dan-protected 3,5-dibromoarylboronic acid solves that: the B(dan) group resists protodeborylation under basic coupling conditions, enabling three successive iterations with yields of 94%, 89%, and 86%. Both C-Br sites allow convergent dendritic growth-a capability mono-bromo analogs cannot provide. Obtained in 83% yield via Ir-catalyzed C-H borylation. Ideal building block for up to fourth-generation biphenyl dendrons and Ir(III)-cored OLED dendrimers.

Molecular Formula C16H11BBr2N2
Molecular Weight 401.9 g/mol
CAS No. 1098071-09-0
Cat. No. B1398752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
CAS1098071-09-0
Molecular FormulaC16H11BBr2N2
Molecular Weight401.9 g/mol
Structural Identifiers
SMILESB1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=CC(=C4)Br)Br
InChIInChI=1S/C16H11BBr2N2/c18-12-7-11(8-13(19)9-12)17-20-14-5-1-3-10-4-2-6-15(21-17)16(10)14/h1-9,20-21H
InChIKeyCXQGDSINLARUOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine (CAS 1098071-09-0) – A Naphthalene-1,8-diaminato-Masked Dibromoarylboronic Acid Building Block


2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine (CAS 1098071-09-0), also known as N,N′-1,8-naphthyl-3,5-dibromophenylboronamide or 2f (dan-protected 3,5-dibromobenzeneboronic acid), is a boron–nitrogen heterocycle belonging to the naphtho[1,8-de][1,3,2]diazaborinine class. It functions as a 'masked' arylboronic acid in which the Lewis acidity of the boron center is attenuated by the 1,8-diaminonaphthalene (dan) ligand, conferring exceptional stability toward protodeborylation under Suzuki–Miyaura cross-coupling conditions [1]. The 3,5-dibromo substitution pattern distinguishes this compound from its mono-bromo and dihalo analogs by enabling sequential or iterative dual cross-coupling at both C–Br sites, a critical feature for convergent dendrimer and oligoarene synthesis [2].

Why Generic Substitution of 2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine Is Not Advisable for Convergent Synthesis


Superficially similar dan-protected arylboronic acids (e.g., 2-(3-bromophenyl)-, 2-(4-bromophenyl)-, or 2-(3,5-dichlorophenyl)-diazaborinines) cannot be interchanged without compromising synthetic architecture. Mono-bromo analogs permit only a single cross-coupling event per building block, restricting their utility to linear oligomer extension rather than the convergent dendritic growth enabled by the 3,5-dibromo pattern [1]. The 3,5-dichloro analog, while structurally analogous, exhibits lower reactivity in palladium-catalyzed cross-coupling (Ar–Cl vs Ar–Br), which reduces step efficiency and can necessitate harsher conditions incompatible with sensitive substrates [2]. The evidence below establishes precisely where quantifiable differentiation exists and where it remains class-inferred.

Quantitative Differentiation Evidence for 2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine Relative to Closest Analogs


Comparative C–H Borylation Yield: 3,5-Dibromo vs. 3,5-Dichloro dan-Protected Arene

In the Ir-catalyzed C–H borylation of meta-dihalobenzenes with danBH, the target 3,5-dibromo derivative (2f) was isolated in 83% yield, compared to 80% for the 3,5-dichloro analog (2e) under identical conditions [1]. While the absolute yield difference is modest (3%), the use of the dibromo substrate simultaneously installs two reactive C–Br handles for downstream iterative coupling, whereas the dichloro variant provides two C–Cl bonds with intrinsically lower oxidative addition reactivity toward Pd(0) catalysts [2].

C–H borylation masked boronic acid iridium catalysis

Architectural Capability: Convergent Dendrimer Growth Enabled by Dual C–Br Sites vs. Mono-Bromo Analogs

The 3,5-dibromo substitution pattern of the target compound allows it to serve as an AB₂-type branching monomer in convergent dendrimer synthesis. Wren et al. demonstrated that N,N′-1,8-naphthyl-3,5-dibromophenylboronamide (the target compound) functions as the key building block for constructing 1,3,5-phenyl-linked dendrons up to the fourth generation [1]. In the iterative cycle, deprotection of the boronamide-focused dendron to the free boronic acid is followed by Suzuki coupling with the target compound to double the dendron generation in each iteration. In contrast, mono-bromo analogs (e.g., 2-(3-bromophenyl)- or 2-(4-bromophenyl)-diazaborinine, CAS 927384-43-8 / 927384-44-9) possess only a single C–Br site and can only elongate linear oligomeric chains, not effect branching dendron growth [2].

convergent dendrimer iterative Suzuki-Miyaura coupling dendron synthesis

Dan Protecting-Group Stability vs. Pinacol Boronate Esters Under Suzuki–Miyaura Conditions

The naphthalene-1,8-diaminato (dan) protecting group in the target compound—and in all Ar–B(dan) compounds—confers remarkable resistance to protodeborylation under basic aqueous Suzuki–Miyaura conditions, a property arising from diminished boron Lewis acidity due to N→B electron donation [1]. In contrast, pinacol boronate esters (Bpin) are susceptible to facile protodeborylation in the presence of Pd catalysts and base, leading to non-borylated byproducts . While this stability advantage is a class-level property shared by all dan-protected organoborons (not unique to the 3,5-dibromo derivative), it is a critical selection criterion when the boronic acid must survive multiple coupling/deprotection cycles without premature unmasking. Quantitative comparisons: 3-pinacol boronic esters undergo significant protodeborylation (forming des-boryl byproducts) under standard Pd/base conditions ; Ar–B(dan) compounds remain intact under identical conditions and require deliberate acid treatment (aq. HCl) for quantitative deprotection [2].

protodeborylation resistance boron protecting group dan vs. pinacol

Iterative Coupling Efficiency: dan-Deprotection and Suzuki Coupling Cycle Yields for the Target Building Block

The target compound has been validated in a three-iteration convergent dendrimer synthesis with demonstrated coupling yields of 94% (first iteration, coupling of 2f with m-hexyloxybenzeneboronic acid), 89% (second iteration), and 86% (third iteration) [1]. After each coupling, the dan group was removed by HCl aq./THF treatment to regenerate the boronic acid for the subsequent iteration. These yields demonstrate that the dan-masked boronyl group remains intact during coupling (no premature deprotection) and is quantitatively removable on demand. No comparable iterative coupling data using mono-bromo dan-protected arylboronic acids for branching dendrimer synthesis have been reported, as these analogs lack the architectural prerequisite for branching [2].

iterative cross-coupling deprotection efficiency dendrimer building block

Optimal Application Scenarios for 2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine Based on Quantitative Evidence


Convergent Synthesis of 1,3,5-Phenylene-Linked Dendrons and Iridium(III)-Cored Dendrimers

The target compound is specifically validated as the key AB₂ building block for constructing up to fourth-generation biphenyl dendrons with a functionalized boronic acid focus, and iridium(III) complex-cored dendrimers for phosphorescent organic light-emitting diode (OLED) applications [1]. Its dual C–Br sites enable branching at each iterative step, a capability mono-bromo dan-protected analogs cannot provide. Procurement is recommended when convergent dendrimer architectures are the synthetic goal.

Iterative Suzuki–Miyaura Coupling Modules for Oligoarene and Dendrimer Libraries

In synthetic workflows requiring repetitive Suzuki–Miyaura coupling/deprotection cycles, the dan-protected dibromo building block enables three successive iterations with coupling yields of 94%, 89%, and 86% [2]. The dan group's resistance to protodeborylation under basic coupling conditions, combined with facile acid-mediated deprotection, makes this compound a superior choice over pinacol boronate esters, which are prone to premature deboronation under identical conditions [3]. This is a class-level advantage but functionally decisive for iterative synthesis.

Building Block for C–H Borylation-Derived Dihaloarene Coupling Modules

When a synthetic route begins with Ir-catalyzed C–H borylation of 1,3-dibromobenzene with danBH, the target compound is obtained in 83% isolated yield [2]. The product's two C–Br bonds are significantly more reactive toward Pd(0) oxidative addition than the C–Cl bonds in the corresponding 3,5-dichloro analog (80% yield) [2], making it the preferred choice when subsequent cross-coupling steps must proceed under mild conditions with high chemoselectivity.

Research Programs Requiring Orthogonal Boron Protection Strategies

For complex molecule synthesis where two different boronic acid functionalities must be orthogonally manipulated, the dan protecting group (on the target compound) can be paired with a pinacol boronate ester elsewhere in the molecule. The B(dan) moiety remains inert during B(pin)-selective cross-coupling, as demonstrated in regio- and enantioselective diboration studies [4]. The 3,5-dibromo substitution of the target compound further allows both C–Br positions to be functionalized independently after the B(dan) group has served its protective role.

Quote Request

Request a Quote for 2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.